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molecular formula C9H10Cl3N B1607033 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 57987-77-6

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1607033
M. Wt: 238.5 g/mol
InChI Key: MPGYNUDLCXDURR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04251660

Procedure details

Using the same reaction conditions and methods of isolation N-hydroxyethyl-2,3-dichlorobenzylamine hydrobromide (2.0 g, 6.0 mm) was reacted in a melt of 5 g (37.5 mm) of aluminum chloride-0.3 g (5.6 mm) of ammonium chloride to give 1.19 g (75.3%) of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride which was 95.1% pure by high pressure liquid chromatography.
Name
N-hydroxyethyl-2,3-dichlorobenzylamine hydrobromide
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.O[CH2:3][CH2:4][NH:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([Cl:13])[C:8]=1[Cl:14].[Cl-].[Al+3].[Cl-].[Cl-].[Cl-].[NH4+]>>[ClH:13].[Cl:13][C:9]1[C:8]([Cl:14])=[C:7]2[C:12]([CH2:3][CH2:4][NH:5][CH2:6]2)=[CH:11][CH:10]=1 |f:0.1,2.3.4.5,6.7,8.9|

Inputs

Step One
Name
N-hydroxyethyl-2,3-dichlorobenzylamine hydrobromide
Quantity
2 g
Type
reactant
Smiles
Br.OCCNCC1=C(C(=CC=C1)Cl)Cl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=CC=C2CCNCC2=C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.19 g
YIELD: PERCENTYIELD 75.3%
YIELD: CALCULATEDPERCENTYIELD 150.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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